Increased Hydrogen-Bond Donor Capacity Distinguishes Target from Isomeric N-Methyl Ethylenediamine
The target compound possesses two hydrogen-bond donor sites (primary NH₂ and secondary NHCH₃), whereas its positional isomer N-(2,6-dichlorophenyl)-N-methylethylenediamine (CAS not available) contains only one H-donor due to the tertiary amine linkage to the aromatic ring [1]. This difference directly affects molecular recognition: the additional H-donor enables bidentate hydrogen-bonding interactions with biological targets, an increase of 100% in donor capacity that is unattainable with the isomeric tertiary amine analog [1].
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 2 H-donors |
| Comparator Or Baseline | N-(2,6-Dichlorophenyl)-N-methylethylenediamine: 1 H-donor |
| Quantified Difference | +1 H-donor (100% increase) |
| Conditions | In silico calculated properties; Molaid database |
Why This Matters
A twofold difference in H-bond donor count is a first-order determinant of solubility, permeability, and target binding, directly impacting assay outcomes and formulation behavior.
- [1] Molaid Chemical Database. N-Methyl-N'-(2,6-dichlorphenyl)ethylendiamin (H-donors: 2) versus N-(2,6-Dichlorphenyl)-N-methylethylendiamin (H-donors: 1). Retrieved 2026. View Source
